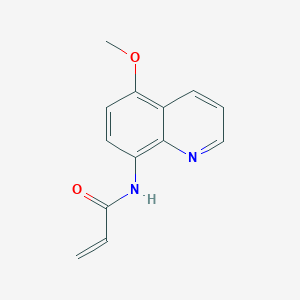

N-(5-Methoxyquinolin-8-yl)prop-2-enamide

Description

N-(5-Methoxyquinolin-8-yl)prop-2-enamide is a synthetic organic compound characterized by a quinoline core substituted with a methoxy group at the 5-position and an acrylamide (prop-2-enamide) moiety at the 8-position.

The compound is synthesized via palladium-catalyzed sequential monoarylation/amidation of C(sp³)–H bonds, as demonstrated in recent methodologies. A representative synthesis involves reacting acid chlorides with 5-methoxyquinolin-8-amine in the presence of N,N-diisopropylethylamine, followed by purification via column chromatography .

Properties

IUPAC Name |

N-(5-methoxyquinolin-8-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-3-12(16)15-10-6-7-11(17-2)9-5-4-8-14-13(9)10/h3-8H,1H2,2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBJOOCTNRLVJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=NC2=C(C=C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxyquinolin-8-yl)prop-2-enamide can be achieved through several methods. One common approach involves the electrophilic activation of amides. This method employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.

Industrial Production Methods

While specific industrial production methods for N-(5-Methoxyquinolin-8-yl)prop-2-enamide are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxyquinolin-8-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the double bond in the prop-2-enamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce saturated amides.

Scientific Research Applications

N-(5-Methoxyquinolin-8-yl)prop-2-enamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-Methoxyquinolin-8-yl)prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and the prop-2-enamide moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Natural Products

Natural products from Datura metel (Solanaceae family) share structural similarities with synthetic acrylamide derivatives. For example:

- Compound 1 (N-[2-(3,4-dihydroxyphenyl-2-hydroxyethyl)]-3-(4-methoxyphenyl)prop-2-enamide): Features a prop-2-enamide chain linked to a phenolic ether moiety instead of quinoline. This compound, isolated from Datura metel stems, highlights the prevalence of acrylamide motifs in plant-derived alkaloids but lacks the heteroaromatic quinoline system .

- N-trans-Feruloyltyramine (Compound 6): Contains a cinnamamide group (similar to acrylamide) but replaces quinoline with a tyramine moiety. Such structural variations influence bioavailability and receptor binding .

Hydrogen Bonding and Crystallographic Behavior

The acrylamide group in N-(5-Methoxyquinolin-8-yl)prop-2-enamide facilitates hydrogen bonding, a critical factor in crystal packing and stability. Similar compounds, such as N-trans-p-coumaroyltyramine, exhibit distinct hydrogen-bonding networks due to variations in aromatic substitution. Graph set analysis (as per Etter’s formalism) reveals that acrylamide-containing compounds often form R₂²(8) motifs (cyclic dimeric interactions), enhancing thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.